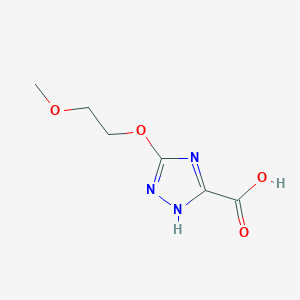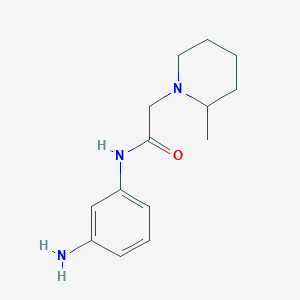
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a methoxyethoxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyethoxy group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with carboxylic acid derivatives can lead to the formation of the triazole ring. Subsequent functionalization with 2-methoxyethanol can introduce the methoxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the triazole ring can participate in hydrogen bonding and other interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups but lacking the triazole ring.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with a similar methoxyethoxy group.
(2-Methoxyethoxy)acetic acid: Another compound with a methoxyethoxy group, used as a biomarker for exposure to certain chemicals.
Uniqueness
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N3O4 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H9N3O4/c1-12-2-3-13-6-7-4(5(10)11)8-9-6/h2-3H2,1H3,(H,10,11)(H,7,8,9) |
Clé InChI |
YFHJAXXFAJRAJA-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NNC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)






![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)

![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)


